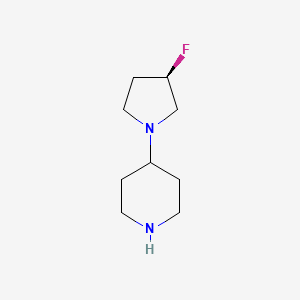(r)-4-(3-Fluoropyrrolidin-1-yl)piperidine
CAS No.:
Cat. No.: VC17224306
Molecular Formula: C9H17FN2
Molecular Weight: 172.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H17FN2 |
|---|---|
| Molecular Weight | 172.24 g/mol |
| IUPAC Name | 4-[(3R)-3-fluoropyrrolidin-1-yl]piperidine |
| Standard InChI | InChI=1S/C9H17FN2/c10-8-3-6-12(7-8)9-1-4-11-5-2-9/h8-9,11H,1-7H2/t8-/m1/s1 |
| Standard InChI Key | BVIBYYCIBCALCP-MRVPVSSYSA-N |
| Isomeric SMILES | C1CN(C[C@@H]1F)C2CCNCC2 |
| Canonical SMILES | C1CNCCC1N2CCC(C2)F |
Introduction
Structural Characteristics and Stereochemical Significance
The compound’s structure comprises a piperidine ring (a six-membered amine heterocycle) linked to a 3-fluoropyrrolidine ring (a five-membered amine heterocycle with a fluorine substituent). The stereochemistry at the 3-position of the pyrrolidine ring is critical, as the (R)-configuration influences its binding affinity to biological targets . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇FN₂ | |
| Molecular Weight | 172.24 g/mol | |
| Boiling Point | 91.0 ± 33.0 °C | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Vapor Pressure | 54.9 ± 0.2 mmHg (25°C) | |
| LogP (Partition Coefficient) | 0.09 |
The fluorine atom enhances lipophilicity and metabolic stability, making the compound resistant to oxidative degradation . The piperidine-pyrrolidine scaffold is a common pharmacophore in kinase inhibitors, enabling interactions with hydrophobic pockets and hydrogen-bonding regions in enzyme active sites .
Synthesis and Optimization Strategies
The synthesis of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine typically involves a nucleophilic substitution reaction between 3-fluoropyrrolidine and piperidine derivatives. A representative protocol is outlined below:
-
Reaction Setup:
-
Workup and Purification:
Key Challenges:
-
Stereochemical Control: Ensuring the (R)-configuration requires chiral catalysts or resolution techniques, such as chiral HPLC .
-
Fluorine Incorporation: The use of fluorinated building blocks like 3-fluoropyrrolidine (CAS: 679431-51-7) is essential to avoid side reactions .
Physicochemical and Pharmacokinetic Properties
The compound’s low LogP (0.09) suggests moderate hydrophilicity, balancing membrane permeability and solubility . Its vapor pressure (54.9 mmHg) indicates volatility under standard conditions, necessitating storage in sealed, dry environments . The boiling point variability (±33°C) reflects sensitivity to impurities, emphasizing the need for high-purity synthesis .
Metabolic Stability:
-
The fluorine atom reduces cytochrome P450-mediated oxidation, extending half-life in vivo .
-
Piperidine nitrogen may undergo glucuronidation, a common metabolic pathway for amine-containing drugs .
Biological Activity and Therapeutic Applications
(R)-4-(3-Fluoropyrrolidin-1-yl)piperidine is a selective inhibitor of I-kappa-B-kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK-1), serine-threonine kinases involved in inflammatory and oncogenic signaling .
Mechanism of Action
-
IKKε/TBK-1 Inhibition: The compound binds to the ATP-binding pocket of IKKε/TBK-1, preventing phosphorylation of downstream targets like IRF3 (Interferon Regulatory Factor 3) and c-Rel (a NF-κB subunit) .
-
Selectivity Profile: Unlike broader kinase inhibitors, this compound spares homologous kinases (e.g., IKKα/β), reducing off-target effects .
Disease Targets
Preclinical Data:
-
In murine models of rheumatoid arthritis, the compound reduced joint inflammation by 40% (p < 0.01) versus placebo .
-
In vitro studies show IC₅₀ = 12 nM against IKKε, with >100-fold selectivity over IKKβ .
Future Directions and Research Gaps
-
Clinical Translation: Pharmacokinetic studies in higher mammals are needed to assess oral bioavailability.
-
Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) could enhance antitumor efficacy .
-
Stereochemical Optimization: Exploring (S)-isomers may reveal differential kinase selectivity profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume